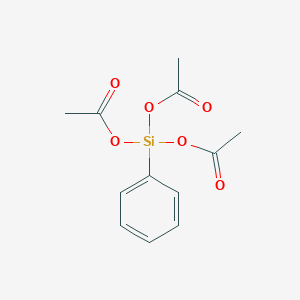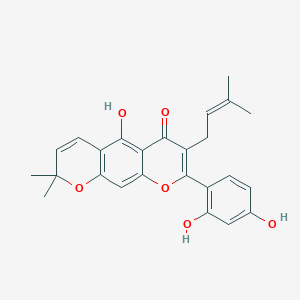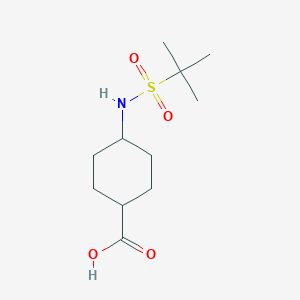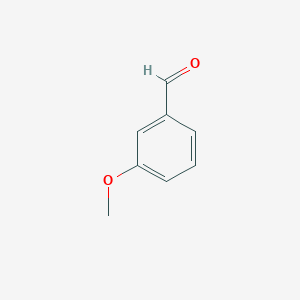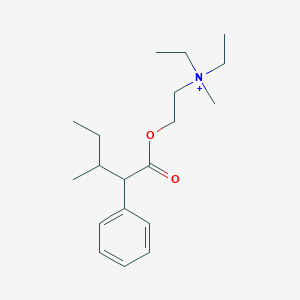
Valethamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valethamate is a chemical compound that belongs to the class of quaternary ammonium compounds. It is a muscarinic receptor antagonist that is commonly used in scientific research applications. Valethamate is a potent inhibitor of acetylcholine-induced contractions and is used to study the role of muscarinic receptors in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Efficacy in Labor Augmentation
- Valethamate has been investigated for its role in facilitating cervical dilatation and reducing the duration of labor. A study compared the efficacy of Drotaverine hydrochloride and Valethamate bromide in labor augmentation, showing that both significantly helped with cervical dilatation, with Drotaverine being superior due to fewer side effects (Madhu, Mahavarkar, & Bhave, 2010).
- Another study assessed Valethamate bromide against a placebo in shortening active labor duration. It was found that Valethamate did not significantly shorten the duration of active labor in nulliparous women with a singleton pregnancy at term (Köstü et al., 2016).
Conflicting Evidence and Use
- There has been conflicting evidence regarding the efficacy of Valethamate bromide in cervical ripening and dilatation in labor, with some trials showing effectiveness and others finding no significant effect (Babu & Sharmila, 2010).
Comparative Studies with Other Drugs
- Comparative studies have been conducted between Valethamate bromide and other drugs like Drotaverine hydrochloride. These studies generally indicate that while Valethamate has some effect on accelerating labor, other drugs may be more effective or have fewer side effects (Kuruvila, Jasper, Peedicayil, & Mathai, 1992).
Role in Accelerating First Stage of Labor
- The role of Valethamate bromide in accelerating the first stage of labor has been studied, with evidence showing effectiveness in some cases. However, the results are not uniformly conclusive, and other drugs might offer better outcomes with fewer side effects (Agarwal, 2017).
Pharmaceutical Formulation
- A study was conducted on the development of a sensitive and robust RP-HPLC method for determining Valethamate bromide in pharmaceutical formulations, highlighting the importance of accurate measurement and quality control in its pharmaceutical use (Shah, Talaviya, & Gajjar, 2016).
Safety and Efficacy Concerns
- There have been discussions regarding the proof of efficacy and safety of Valethamate bromide in labor, with some questioning its widespread use given the limited evidence supporting its effectiveness (G. B., 2010).
Eigenschaften
CAS-Nummer |
16376-74-2 |
|---|---|
Produktname |
Valethamate |
Molekularformel |
C19H32NO2+ |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium |
InChI |
InChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1 |
InChI-Schlüssel |
UPPMZCXMQRVMME-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |
Kanonische SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |
Andere CAS-Nummern |
16376-74-2 |
Synonyme |
Epidosin N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide valethamate valethamate bromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



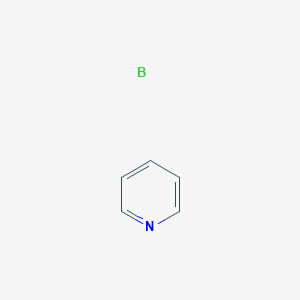
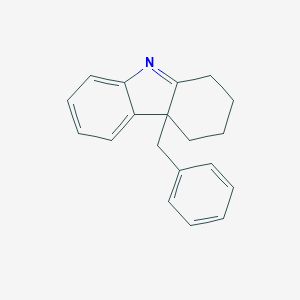
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
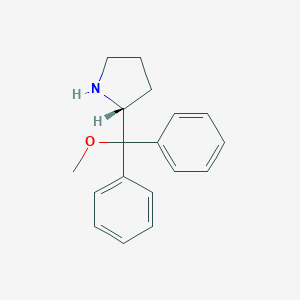
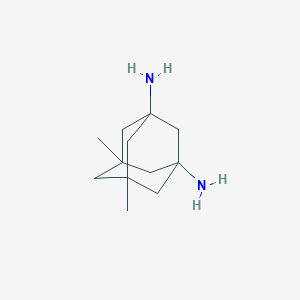
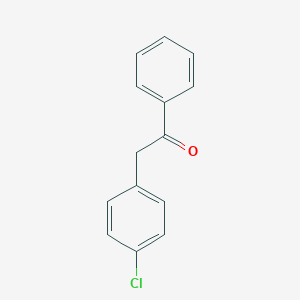
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
